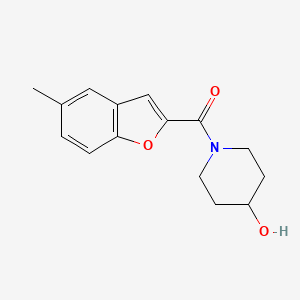![molecular formula C21H17N3OS B7565474 N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, also known as ML239, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been found to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has a range of biochemical and physiological effects that make it a promising candidate for further investigation. In addition to its activity against cancer cell lines and neurological disorders, this compound has been found to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has several advantages as a research tool, including its unique mechanism of action and its potential applications in a variety of scientific research areas. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including further investigation of its mechanism of action and its potential applications in cancer research and drug discovery. Additionally, there is a need for more studies on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including its absorption, distribution, metabolism, and excretion in the body.
Synthesis Methods
The synthesis of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 3-(bromomethyl)pyridine with 4-(aminomethyl)thiophenol, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, this compound has been found to have activity against a range of cancer cell lines and to have potential as a chemotherapeutic agent. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have activity against certain types of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(20-12-16-5-1-2-6-19(16)24-20)23-17-7-9-18(10-8-17)26-14-15-4-3-11-22-13-15/h1-13,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFRZHUZRNBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


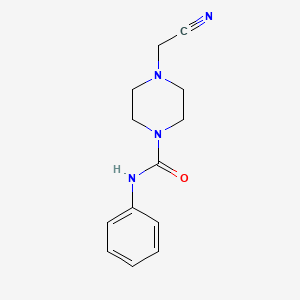
![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
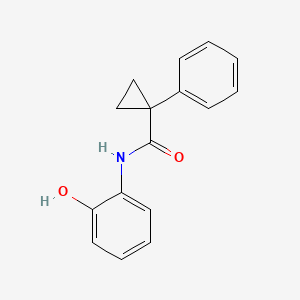

![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)
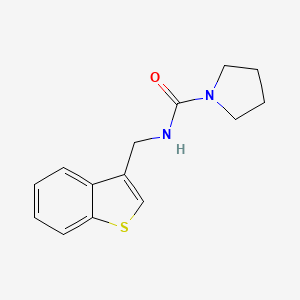
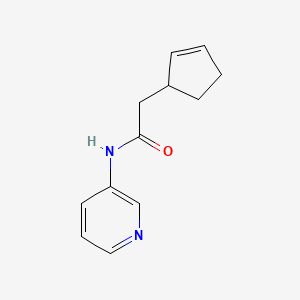
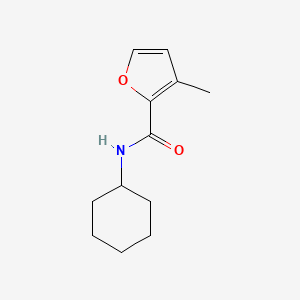
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

